![molecular formula C17H19F2NO2 B2548591 Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2176125-18-9](/img/structure/B2548591.png)
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a useful research compound. Its molecular formula is C17H19F2NO2 and its molecular weight is 307.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone and its derivatives are central to a variety of synthetic organic chemistry research, particularly in the development of fluorinated analogs of natural compounds. For instance, regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones has been explored to synthesize 2,2-bis(polyfluoroalkyl)chroman-4-ones, demonstrating high regioselectivity and good yields. These compounds are fluorinated analogs of natural lactarochromal, obtained through oxidation, and possess potential for further chemical transformations (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, synthesis and reactions of 2-(trifluoroacetyl)chromones with 1,2-diamines have been studied, yielding tetrahydropyrazines and quinoxaline derivatives, suggesting their utility in creating complex heterocyclic structures (Irgashev, Safrygin, Ezhikova, Kodess, Röschenthaler, & Sosnovskikh, 2015).
Novel Compound Synthesis
Research into the synthesis of novel compounds from oleic acid, such as the creation of 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds, highlights the broad applicability of chroman-2-yl derivatives in developing potential biolubricants. These compounds, derived via a sonochemical method, demonstrate the diverse synthetic pathways accessible for chroman-2-yl derivatives and their potential industrial applications (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Analytical and Chemical Properties Study
The study of chromonoid compounds via high-performance liquid chromatography (HPLC) underlines the importance of chroman-2-yl derivatives in analytical chemistry. Investigations into their retention time and the effect of various substituents provide insights into their chemical properties and interactions, facilitating the development of advanced analytical techniques (Borda, Szabó, & Kelemen, 1984).
Acid Site Investigation in Catalysis
Exploration of acid sites in chromium(III) carboxylate with giant pores (MIL-100) showcases the relevance of chroman-2-yl derivatives in catalysis research. This study, revealing the presence of distinct types of hydroxy groups and Lewis acid sites, opens avenues for the functionalization and enhancement of catalytic materials, potentially impacting material science and catalytic processes (Vimont, Goupil, Lavalley, Daturi, Surblé, Serre, Millange, Férey, & Audebrand, 2006).
Future Directions
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3,4-dihydro-2H-chromen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c18-17(19)11-16(17)7-9-20(10-8-16)15(21)14-6-5-12-3-1-2-4-13(12)22-14/h1-4,14H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWDMGFCKKBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC4(CC3)CC4(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

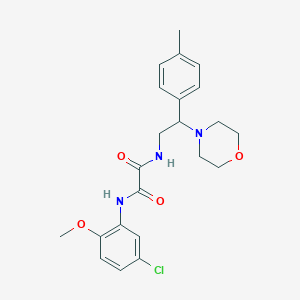
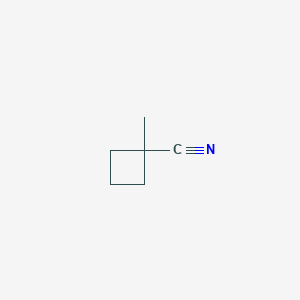
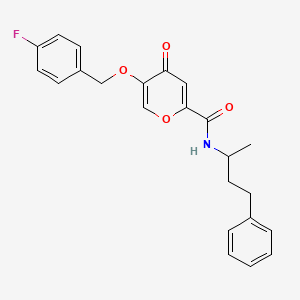
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
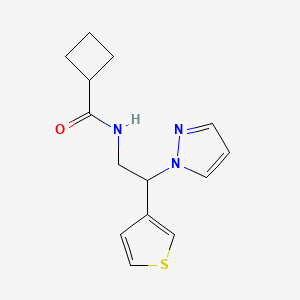
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)
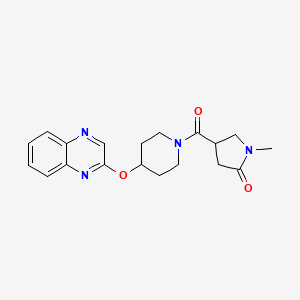

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)

